molecular formula C16H19N3O3 B1365545 H-Pro-Trp-OH CAS No. 35310-39-5

H-Pro-Trp-OH

Cat. No.: B1365545
CAS No.: 35310-39-5
M. Wt: 301.34 g/mol
InChI Key: UEKYKRQIAQHOOZ-KBPBESRZSA-N
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Description

. This compound is of interest due to its potential biological activities and its role in various biochemical processes.

Mechanism of Action

Target of Action

Prolyl-Tryptophan (H-Pro-Trp-OH) is a dipeptide composed of proline and tryptophan It’s known that tryptophan and its metabolites can interact with various receptors and enzymes, influencing numerous physiological functions .

Mode of Action

It’s known that tryptophan-containing peptides can exhibit significant inhibitory effects on prolyl endopeptidase (pep), an enzyme involved in the metabolism of proline-containing peptides . This inhibition can alleviate β-amyloid peptide (Aβ)-induced paralysis in certain models of Alzheimer’s disease .

Biochemical Pathways

Tryptophan, a component of Prolyl-Tryptophan, primarily undergoes metabolism through three pathways: the kynurenine, 5-hydroxytryptamine (serotonin), and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

Tryptophan is primarily metabolized through the kynurenine pathway, with indoleamine-2,3-dioxygenase, tryptophan-2,3-dioxygenase, kynurenine-3-monooxygenase, and tryptophan hydroxylase as the rate-limiting enzymes .

Result of Action

It’s known that tryptophan metabolites can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . Inhibition of prolyl endopeptidase by tryptophan-containing peptides can alleviate β-amyloid peptide (Aβ)-induced paralysis in certain models of Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of Prolyl-Tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan, affecting the production of its metabolites . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially influence the stability and action of Prolyl-Tryptophan.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Pro-Trp-OH can be synthesized through peptide coupling reactions. One common method involves the use of protecting groups such as Boc (tert-butyloxycarbonyl) to protect the amino groups during the reaction. The synthesis typically involves the following steps:

  • Protection of the amino group of L-proline with a Boc group.
  • Activation of the carboxyl group of L-tryptophan using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Coupling of the protected L-proline with the activated L-tryptophan to form Boc-H-Pro-Trp-OH.
  • Deprotection of the Boc group to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound with high purity. Additionally, the use of solid-phase peptide synthesis (SPPS) can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

H-Pro-Trp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

H-Pro-Trp-OH has a wide range of scientific research applications, including:

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-15(13-6-3-7-17-13)19-14(16(21)22)8-10-9-18-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17-18H,3,6-8H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKYKRQIAQHOOZ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428579
Record name L-Tryptophan, L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35310-39-5
Record name L-Tryptophan, L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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